5-(4-Methyl-piperidine-1-sulfonyl)-1h-indole
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Overview
Description
5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indole core structure, which is a common motif in many biologically active molecules, and a sulfonyl group attached to a piperidine ring, which enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole typically involves the reaction of an indole derivative with a sulfonyl chloride in the presence of a base. One common method includes the use of 4-methylpiperidine and sulfonyl chloride, which react under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be triethylamine or pyridine .
Industrial Production Methods
On an industrial scale, the production of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety .
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its role as a ligand in receptor binding studies, particularly in the context of serotonin receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the 5-HT6 receptor, which is involved in cognitive processes. By binding to this receptor, the compound can modulate the levels of neurotransmitters like glutamate and acetylcholine, leading to improved cognitive function .
Comparison with Similar Compounds
Similar Compounds
5-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indole: Another compound with a similar structure but different substitution pattern on the piperidine ring.
N-arylsulfonyl tryptamine: A related compound with a different core structure but similar sulfonyl group attachment.
Uniqueness
5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind to the 5-HT6 receptor and modulate neurotransmitter levels makes it a promising candidate for therapeutic applications in neurological disorders .
Properties
Molecular Formula |
C14H18N2O2S |
---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
5-(4-methylpiperidin-1-yl)sulfonyl-1H-indole |
InChI |
InChI=1S/C14H18N2O2S/c1-11-5-8-16(9-6-11)19(17,18)13-2-3-14-12(10-13)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3 |
InChI Key |
SEMMJYOFXNAJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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